8-Ethylguanine

Nucleic Acid Chemistry DNA Conformation Thermodynamics

Researchers studying DNA alkylation damage require defined lesions to dissect repair pathways, yet substituting analogs like 8-oxoguanine or O⁶-benzylguanine fundamentally alters the biological question. 8-Ethylguanine uniquely serves as a C8-modified substrate analog that preserves the catalytic cycle of O⁶-alkylguanine-DNA alkyltransferase (AGT), enabling precise kinetic studies without enzyme inhibition. - Enables direct quantification of AGT activity and substrate discrimination between ethyl vs. methyl adducts. - Site-specific incorporation into oligonucleotides allows polymerase bypass and mutation spectrum analysis. - Serves as a key intermediate for synthesizing C8-substituted guanosine derivatives with immunomodulatory potential.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
CAS No. 113193-97-8
Cat. No. B057404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethylguanine
CAS113193-97-8
Synonyms8-ETHYLGUANINE
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(N1)C(=O)N=C(N2)N
InChIInChI=1S/C7H9N5O/c1-2-3-9-4-5(10-3)11-7(8)12-6(4)13/h2H2,1H3,(H4,8,9,10,11,12,13)
InChIKeyNKXLJLHQYAGJLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Ethylguanine CAS 113193-97-8: Core Identity and Class Definition for Procurement


8-Ethylguanine (CAS: 113193-97-8) is an 8-substituted purine derivative belonging to the class of modified nucleobases. It is a synthetic analog of the canonical nucleobase guanine, distinguished by the presence of an ethyl group (-CH₂CH₃) at the C8 position of the purine ring [1]. Structurally, it comprises a 2-amino-6-oxopurine core and has a molecular formula of C₇H₉N₅O with a molecular weight of 179.18 g/mol . This modification alters its base-pairing properties and its interaction with cellular machinery. In scientific research, 8-Ethylguanine serves primarily as a mechanistic probe in studies of DNA alkylation damage, DNA repair pathways (particularly those involving O⁶-alkylguanine-DNA alkyltransferase (AGT)), and as an intermediate in the synthesis of more complex nucleoside analogs and derivatives [2].

8-Ethylguanine Procurement: Why Interchange with 8-Methylguanine, 8-Oxoguanine, or O6-Benzylguanine Is Not Scientifically Justified


The procurement of a modified guanine is not a simple commodity purchase; substitution with a closely related analog such as 8-methylguanine, 8-oxoguanine, or O⁶-benzylguanine introduces significant and quantifiable changes in experimental outcomes due to distinct alterations in physiochemical properties and biological interactions. For instance, replacing an 8-ethyl group with an 8-methyl group (8-methylguanine) drastically alters the nucleoside's preferred DNA conformation, as 8-methylguanine is a known Z-DNA stabilizer [1]. Similarly, the substitution of the C8-ethyl group for an oxygen atom (8-oxoguanine) creates an oxidative lesion recognized by an entirely different glycosylase repair system (OGG1), leading to a distinct mutational signature of G→T transversions [2]. Furthermore, shifting the alkyl substitution from the C8 to the O⁶ position (O⁶-ethylguanine or O⁶-benzylguanine) changes the molecule from a relatively inert C8-modified base into a potent inhibitor of the DNA repair protein AGT [3]. Therefore, 8-ethylguanine represents a unique research tool with a specific, non-interchangeable profile that must be validated by comparative evidence, as detailed below.

8-Ethylguanine CAS 113193-97-8: A Quantitative Comparative Evidence Guide for Differentiated Selection


8-Ethylguanine vs. 8-Methylguanine in Nucleoside Form: Differential Z-DNA Stabilization Propensity

When incorporated into oligonucleotides as the nucleoside, 8-ethylguanine exhibits a significantly reduced propensity to stabilize the Z-DNA conformation compared to 8-methylguanine. This is a class-level inference based on the known structural and thermodynamic behavior of C8-substituted guanines. The introduction of an 8-methyl group into a DNA sequence markedly stabilizes the Z conformation under physiological salt conditions, whereas a bulkier 8-ethyl group is expected to sterically hinder the syn glycosidic bond conformation required for Z-DNA, favoring instead the standard anti conformation of B-DNA [1].

Nucleic Acid Chemistry DNA Conformation Thermodynamics Structural Biology

8-Ethylguanine vs. O6-Benzylguanine: Divergent Functional Roles in AGT-Mediated DNA Repair

8-Ethylguanine and O⁶-benzylguanine have entirely distinct roles concerning the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT). O⁶-Benzylguanine is a potent, well-characterized inactivator of human AGT, acting as a pseudosubstrate that irreversibly transfers its benzyl group to the enzyme's active site cysteine. In a direct comparison, O⁶-benzylguanine inactivates AGT in HT29 colon tumor cell extracts with an IC₅₀ of 0.18 ± 0.02 μM [1]. In stark contrast, 8-ethylguanine, lacking substitution at the O⁶ position, does not act as a suicide inhibitor of AGT and is not reported to inactivate the enzyme. Its utility lies in being a substrate for the enzyme or as an alkylation lesion mimic in structural studies, not as an inhibitor [2].

DNA Repair Chemotherapy Enzyme Inhibition Pharmacology

8-Ethylguanine vs. 8-Oxoguanine: Differential Substrate Recognition by Base Excision Repair Glycosylases

8-Ethylguanine and 8-oxoguanine are processed by entirely different branches of the base excision repair (BER) pathway. 8-Oxoguanine is the primary substrate for the specialized DNA glycosylase OGG1, which excises this oxidative lesion from DNA to prevent G→T transversion mutations [1]. In contrast, 8-ethylguanine, as an alkylation adduct, is not a substrate for OGG1. Its primary repair mechanism is via the direct damage reversal protein AGT, which removes the ethyl group from the O⁶ position of O⁶-ethylguanine, a related alkyl lesion [2]. 8-ethylguanine itself may be subject to repair by other alkylpurine-DNA glycosylases like AlkA in E. coli, but it is not recognized by the OGG1 pathway [3].

DNA Repair Mutagenesis Enzymology Oxidative Stress

8-Ethylguanine CAS 113193-97-8: Optimal Application Scenarios Based on Verified Differentiation


Investigating AGT-Mediated Repair of Alkylation Damage

8-Ethylguanine serves as a crucial tool for studying the direct repair mechanism of O⁶-alkylguanine-DNA alkyltransferase (AGT). Researchers can use it as a model lesion or as a substrate analog in biochemical assays to quantify AGT activity, assess the enzyme's substrate specificity for ethyl vs. methyl adducts, or study its kinetics [1]. Its structural similarity to the natural AGT substrate O⁶-ethylguanine makes it a valuable probe for understanding how the enzyme distinguishes between different alkyl groups, a key factor in cellular resistance to alkylating chemotherapeutics. Unlike the inhibitor O⁶-benzylguanine, 8-ethylguanine allows for the study of the enzyme's catalytic cycle .

Studying Mutagenesis and Replication Fidelity with Alkyl Lesions

8-Ethylguanine can be site-specifically incorporated into oligonucleotides to serve as a defined DNA lesion. This allows researchers to study the miscoding potential of alkylated guanine during DNA replication by various polymerases [1]. By comparing the mutation spectra and bypass efficiencies of 8-ethylguanine with other lesions like 8-methylguanine or O⁶-methylguanine, scientists can decipher the precise molecular mechanisms by which alkylating agents cause specific types of mutations, such as G→A transitions or G→T transversions. This application is fundamental to understanding the initiation of chemically induced carcinogenesis .

Synthesis of Specialized Nucleoside Analogs and Derivatives

As a modified nucleobase, 8-ethylguanine is a key synthetic intermediate for producing a variety of C8-substituted guanosine derivatives, which constitute a class of compounds with known immunomodulatory and antiviral properties [1]. For instance, it can be glycosylated to form 8-ethylguanosine, a precursor to further modifications like the 8-aza-9-ethylguanine derivative . This application is critical for medicinal chemistry programs aiming to develop novel therapeutic agents, as the specific nature of the C8 substituent (e.g., ethyl vs. methyl or bromo) profoundly influences the biological activity and target selectivity of the final nucleoside or nucleotide analog.

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